Corylin

Content Navigation

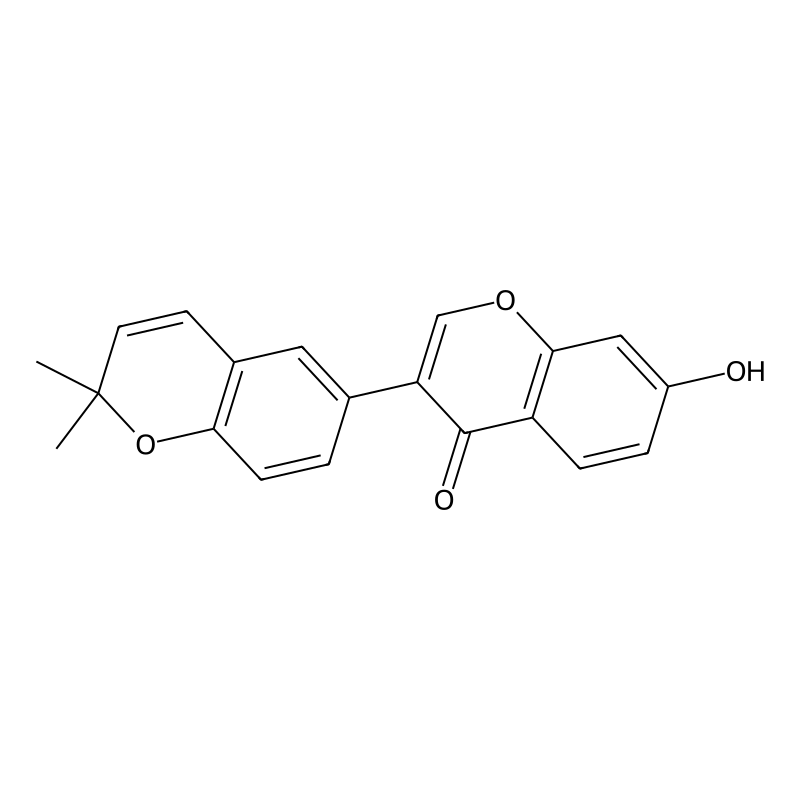

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Corylin mechanism of action in osteoclast inhibition

Molecular Mechanisms of Action

Corylin inhibits osteoclastogenesis through multiple signaling pathways and cellular processes. The table below summarizes its key molecular targets and effects:

| Target/Process | Effect of this compound | Experimental Evidence |

|---|---|---|

| NF-κB Signaling | Inhibits nuclear translocation of p65 subunit [1] [2] | Immunofluorescence, Western Blot [1] [3] [4] |

| Transcription Factors | Downregulates expression of NFATc1 and c-Fos [1] [5] [3] | qRT-PCR, Western Blot [1] [3] [4] |

| Osteoclast Gene Markers | Suppresses TRAP, CTSK, CTR, DC-STAMP, MMP-9, Atp6v0d2 [1] [5] | qRT-PCR, Transcriptomic (RNA-seq) analysis [1] |

| Cytoskeletal Organization | Diminishes F-actin ring formation [1] [5] [3] | Fluorescence microscopy (Actin-Tracker) [3] [4] |

| Cell Migration & Fusion | Reduces pre-osteoclast migration and fusion [1] [5] | Trans-well migration assay, phagocytosis (latex beads) assay [1] |

| Mitochondrial Function | Attenuates mitochondrial mass and functional activation [5] [3] | Specific mitochondrial staining and functional assays [5] |

The following diagram illustrates the core signaling pathway through which this compound exerts its inhibitory effects:

This compound inhibits RANKL-induced signaling, suppressing key transcription factors and osteoclast genes. [1] [5] [3]

Quantitative Data Summary

This compound's effects on osteoclasts are concentration-dependent. The table below consolidates key quantitative findings from in vitro studies:

| Parameter | Effect (with this compound Treatment) | Dosage Range (in vitro) | Experimental Model |

|---|---|---|---|

| Cell Viability | No significant cytotoxicity | 0.3 μM to 30.0 μM | Mouse BMMs, CCK-8 assay [1] [3] [4] |

| Osteoclast Differentiation | Concentration-dependent inhibition; significant reduction in TRAP+ multi-nucleated cells | 2.5 μM to 10 μM | Mouse BMMs + M-CSF & RANKL, TRAP staining [5] [3] |

| Gene Expression | Downregulation of NFATc1, c-Fos, TRAP, CTSK, etc. | 5 μM | Mouse BMMs + RANKL, qRT-PCR [1] [3] [4] |

| Bone Resorption | Reduced pit formation on bone plates | 5 μM | Differentiated osteoclasts on bone plates [5] [3] |

| In Vivo Efficacy | Attenuated bone loss in OVX mice | 10 mg/kg/d (i.p.) | Ovariectomized (OVX) mouse model [5] [3] |

Key Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies for core assays used in the cited studies.

Osteoclast Differentiation and TRAP Staining

- Cell Source: Bone marrow macrophages (BMMs) isolated from tibias and femurs of 6-week-old mice [3] [4].

- Culture Medium: α-MEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, 30 ng/mL M-CSF, and 50 ng/mL RANKL to induce differentiation [3] [4].

- Treatment: this compound (e.g., 0-10 μM) or vehicle (DMSO) added during the differentiation process. Medium is replaced every two days [3] [4].

- Staining & Quantification: After 4-5 days, cells are fixed and stained using a commercial TRAP staining kit. TRAP-positive cells with more than three nuclei are counted as mature osteoclasts [3] [4].

F-Actin Ring Staining

- Cell Culture: BMMs are seeded onto bone plates or coverslips and differentiated into osteoclasts with M-CSF and RANKL, with or without this compound [3] [4].

- Staining: Differentiated cells are fixed with 4% paraformaldehyde (PFA), permeabilized with 0.1% Triton X-100, and stained with Actin-Tracker (e.g., phalloidin) to visualize F-actin and DAPI for nuclei [3] [4].

- Imaging: Stained actin rings are visualized and imaged using a fluorescence microscope. The number and integrity of F-actin rings are quantified [1] [3].

Bone Resorption Assay

- Procedure: Differentiated osteoclasts are seeded onto bone plates (e.g., Corning). After several days of culture, cells are removed using 5% sodium hypochlorite solution [3] [4].

- Analysis: The bone plates are imaged under a microscope. The resorption pit areas are quantified using image analysis software to determine the bone resorption activity of osteoclasts [5] [3].

Gene Expression Analysis (qRT-PCR)

- RNA Isolation: Total RNA is extracted from cultured cells (e.g., at day 3 of differentiation) using a commercial kit like RNA-Quick Purification Kit [3] [4].

- cDNA Synthesis: RNA is reverse-transcribed into cDNA using a reagent kit (e.g., Prime Script RT reagent kit) [3] [4].

- qPCR: The cDNA is used as a template for quantitative PCR with SYBR Green. GAPDH is used as a housekeeping gene for normalization. Primers for target genes (NFATc1, c-Fos, CTSK, TRAP, etc.) are listed in the source material [3] [4].

Current Research Status and Distinguishing Properties

- Research Phase: Current evidence for this compound's anti-osteoclastogenic effect is robust at the preclinical stage, demonstrated in in vitro cell cultures and in vivo mouse models of post-menopausal osteoporosis (OVX model) [5] [3]. Human clinical trials are needed to confirm its efficacy and safety in humans [6].

- A Unique Phytoestrogen: A QSAR and molecular docking study revealed that unlike many other flavonoids in Psoralea corylifolia, This compound does not bind to the human estrogen receptor α ligand binding domain (hERα-LBD) [7] [8]. This suggests its mechanism is estrogen-receptor independent, which is a significant distinction from other known phytoestrogens and could potentially mitigate side effects associated with estrogenic activity [7] [8].

Conclusion and Future Directions

This compound presents a compelling multi-targeted mechanism for inhibiting osteoclastogenesis, acting through suppression of RANKL-induced NF-κB and NFATc1 signaling, disruption of cytoskeletal dynamics, and modulation of mitochondrial function [1] [5] [3]. Its efficacy in animal models and its unique, non-estrogenic receptor binding profile make it a promising candidate for further investigation [7] [5] [8].

The critical next steps for drug development include:

- Conducting detailed pharmacokinetic and toxicity studies.

- Validating its effects in advanced animal models.

- Ultimately progressing to human clinical trials to assess its potential as a novel therapeutic for osteoporosis and other osteoclast-related bone diseases [6].

References

- 1. Biological Evaluation and Transcriptomic Analysis of this compound as an... [pmc.ncbi.nlm.nih.gov]

- 2. Biological Evaluation and Transcriptomic Analysis of ... [pubmed.ncbi.nlm.nih.gov]

- 3. the potential of this compound (CL) as a therapeutic agent | Aging [aging-us.com]

- 4. the potential of this compound (CL) as a therapeutic agent [pmc.ncbi.nlm.nih.gov]

- 5. the potential of this compound (CL) as a therapeutic agent [pubmed.ncbi.nlm.nih.gov]

- 6. A Natural Compound as an Osteoporosis Treatment [lifespan.io]

- 7. Quantitative structure-activity relationship for estrogenic ... [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitative structure-activity relationship for estrogenic ... [sciencedirect.com]

Corylin's Modulation of NF-κB and NFATc1 Signaling: An In-Depth Technical Analysis

Corylin is a flavonoid isolated from the fruit of Psoralea corylifolia that has demonstrated significant pharmacological potential, largely through its ability to inhibit the NF-κB and NFATc1 signaling pathways. This makes it a compelling candidate for therapeutic development in inflammatory conditions, sepsis, and bone-resorptive diseases like osteoporosis and rheumatoid arthritis [1] [2] [3]. Its mechanism involves direct interference with key signaling molecules and transcription factors, leading to reduced expression of pro-inflammatory mediators and inhibition of osteoclast differentiation.

Detailed Signaling Pathways and Molecular Mechanisms

The therapeutic actions of this compound are primarily mediated through its suppressive effects on the NF-κB and NFATc1 pathways. The following diagram synthesizes findings from multiple studies to illustrate how this compound influences these pathways in different cellular contexts, such as during inflammation induced by LPS and during osteoclast differentiation induced by RANKL.

Schematic of this compound's inhibition of NF-κB and NFATc1 pathways in inflammation and osteoclastogenesis.

Inhibition of the NF-κB Pathway

This compound effectively suppresses the activation of the NF-κB pathway, which is a central regulator of inflammation and immune responses.

- In LPS-Induced Inflammation: In macrophages stimulated with LPS, this compound treatment leads to a significant reduction in the phosphorylation of key MAPKs (JNK, p38, and ERK) and inhibits the activation of the IKK complex, which is responsible for NF-κB activation [1]. This prevents the degradation of IκB and the subsequent nuclear translocation of the NF-κB p65 subunit [2] [1]. Consequently, this compound dose-dependently suppresses the expression of NF-κB target genes, including pro-inflammatory cytokines (TNF-α, IL-6) and mediators (iNOS, COX-2, NO, PGE2) [1].

- In Osteoclastogenesis: During RANKL-induced osteoclast differentiation, the RANKL/RANK interaction initiates a signaling cascade that activates NF-κB. This compound interferes with this process, inhibiting the nuclear translocation of p65 and thus restraining the initial activation of the master transcription factor NFATc1 [2].

Suppression of NFATc1 Activation and Osteoclastogenesis

The inhibition of NFATc1 is a cornerstone of this compound's anti-osteoclastogenic effect.

- Transcriptional Suppression: this compound treatment results in the downregulation of RANKL-induced NFATc1 mRNA and protein expression in a time- and concentration-dependent manner [2] [4]. This is a critical effect, as NFATc1 is the principal regulator of osteoclast differentiation.

- Downstream Gene Regulation: The suppression of NFATc1 leads to the reduced expression of a suite of osteoclast-specific genes. These include TRAP (Tartrate-resistant acid phosphatase), CTSK (Cathepsin K), CTR (Calcitonin receptor), DC-STAMP, and MMP-9 [2] [4].

- Functional Impairment: Beyond gene regulation, this compound impairs critical osteoclast functions. It disrupts the formation of the F-actin ring, a specialized cytoskeletal structure essential for bone resorption [2] [4]. It also diminishes the phagocytic capability and migration of pre-osteoclasts, processes necessary for their fusion into mature, multi-nucleated osteoclasts [4].

Summary of Quantitative Experimental Data

The following tables summarize key quantitative findings from foundational studies on this compound.

Table 1: Anti-inflammatory Effects of this compound in LPS-Stimulated Macrophages (RAW 264.7 cells) [1]

| Parameter Measured | Effect of this compound (10-20 μM) | Experimental Method |

|---|---|---|

| Cell Viability | No significant change vs. control | MTT Assay |

| NO Production | Significant, concentration-dependent inhibition | Griess Reaction |

| PGE2 Production | Significant, concentration-dependent inhibition | ELISA |

| TNF-α & IL-6 Production | Significant, concentration-dependent inhibition | ELISA |

| Protein Expression (iNOS, COX-2) | Marked reduction | Western Blot |

| MAPK Phosphorylation (JNK, p38, ERK) | Significant suppression | Western Blot |

| NF-κB Activity | Significant inhibition | J-Blue Cell Assay |

Table 2: Anti-Osteoclastogenic Effects of this compound in RANKL-Induced Bone Marrow Macrophages [2] [4]

| Parameter Measured | Effect of this compound (e.g., 5 μM) | Experimental Method |

|---|---|---|

| Cell Viability (0.3-30 μM) | No significant change vs. control | Cytotoxicity Assay |

| TRAP-Positive Osteoclast Formation | Concentration-dependent decrease in number and size | TRAP Staining |

| F-Actin Ring Formation | Significant, concentration-dependent reduction | Phalloidin Staining / Fluorescence Microscopy | | Osteoclast Migration | Significant abrogation | Trans-well Migration Assay | | Phagocytosis | Significant decrease | Latex Bead Uptake Assay | | Gene Expression (NFATc1, TRAP, CTSK, etc.) | Significant downregulation | RT-PCR / RNA-seq | | NFATc1 Protein Level | Marked reduction | Western Blot |

Key Experimental Protocols for Investigating this compound's Mechanisms

For researchers aiming to validate or explore these pathways, below are outlines of the core methodologies used in the cited literature.

Protocol: Assessing Osteoclast Differentiation and Function

This protocol is adapted from studies that evaluated this compound's effect on RANKL-induced osteoclastogenesis [2] [4].

- 1. Osteoclast Precursor Culture: Isolate bone marrow-derived macrophages (BMMs) from the femurs and tibiae of mice. Culture the cells in α-MEM medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 25 ng/mL M-CSF for 2-3 days to generate osteoclast precursors.

- 2. Osteoclast Differentiation: Seed the precursors in appropriate plates. To induce differentiation, replace the medium with complete α-MEM containing 25 ng/mL M-CSF and 50 ng/mL RANKL. Treat the cells with this compound (e.g., 1-10 µM) or vehicle control (e.g., DMSO). Refresh the medium and compounds every 2-3 days.

- 3. TRAP Staining & Quantification: After 4-5 days of culture, fix the cells and stain for TRAP activity using a commercial kit. Count the number of multi-nucleated (≥3 nuclei) TRAP-positive cells as mature osteoclasts under a light microscope.

- 4. F-Actin Ring Staining: On day 4-5, fix the cells, permeabilize them, and incubate with fluorescently labeled phalloidin to stain F-actin. Use a confocal microscope to visualize the ring structures. The percentage of cells with intact F-actin rings should be quantified.

- Key Controls: Include a negative control (M-CSF only) and a positive control (M-CSF + RANKL + vehicle).

Protocol: Evaluating Anti-inflammatory Effects in Macrophages

This protocol is based on experiments investigating this compound's effect on LPS-induced inflammation [1].

- 1. Cell Culture and Treatment: Culture RAW 264.7 macrophages or primary murine peritoneal macrophages in DMEM with 10% FBS. Pre-treat cells with various concentrations of this compound (e.g., 5-20 µM) or vehicle for 1 hour.

- 2. Inflammation Induction: Stimulate the cells with LPS (e.g., 100 ng/mL - 1 µg/mL) for a specified duration (e.g., 6 hours for mRNA, 24 hours for protein and secreted factors).

- 3. Analysis of Secreted Mediators:

- Nitric Oxide (NO): Measure nitrite accumulation in the culture supernatant using the Griess reagent.

- Cytokines (TNF-α, IL-6): Quantify cytokine levels using ELISA kits.

- 4. Analysis of Protein Expression:

- Western Blotting: Harvest cell lysates. Analyze the expression of iNOS, COX-2, and the phosphorylation status of MAPKs (p-JNK, p-p38, p-ERK) and NF-κB pathway components (IκBα, p65).

- Key Controls: Include an unstimulated control and an LPS-only stimulated control.

Protocol: Transcriptomic Analysis (RNA-seq)

This approach was used to uncover the global gene expression changes underlying this compound's inhibition of osteoclast differentiation [2] [4].

- 1. Sample Preparation: Differentiate osteoclast precursors from BMMs with M-CSF and RANKL in the presence of this compound or vehicle for 4 days. Extract total RNA using a standard method (e.g., Trizol).

- 2. Library Preparation and Sequencing: Assess RNA quality. Prepare RNA-seq libraries from high-quality samples and sequence on an appropriate platform (e.g., Illumina).

- 3. Bioinformatic Analysis:

- Differential Expression: Map sequencing reads to the reference genome and quantify gene expression. Identify differentially expressed genes (DEGs) between this compound-treated and vehicle-treated groups.

- Pathway Analysis: Perform Gene Ontology (GO) enrichment and KEGG pathway analysis on the DEGs to identify biological processes and signaling pathways significantly altered by this compound, such as the NF-κB and osteoclast differentiation pathways.

Conclusion and Research Outlook

Future research should focus on:

- Elucidating the direct molecular target(s) of this compound within these pathways.

- Conducting comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies and rigorous preclinical trials in disease models.

- Exploring its potential synergistic effects with existing therapeutics.

The consolidated data and methodologies presented here provide a robust foundation for further scientific investigation and drug development efforts centered on this compound.

References

- 1. This compound protects LPS-induced sepsis and attenuates ... [nature.com]

- 2. Biological Evaluation and Transcriptomic Analysis of this compound as an... [pubmed.ncbi.nlm.nih.gov]

- 3. Recent advances of NFATc in rheumatoid arthritis-related bone... 1 [molmed.biomedcentral.com]

- 4. Biological Evaluation and Transcriptomic Analysis of ... [pmc.ncbi.nlm.nih.gov]

Corylin transcriptomic analysis RNA-seq osteoclastogenesis

Molecular Mechanisms of Corylin in Osteoclastogenesis

This compound, a flavonoid from Psoralea corylifolia L., inhibits osteoclast differentiation and bone resorption primarily by suppressing the RANKL-induced NF-κB signaling pathway and the downstream master transcription factor NFATc1 [1] [2] [3].

The diagram below illustrates the core signaling pathway affected by this compound during osteoclast differentiation:

This compound inhibits key signaling pathways in osteoclastogenesis.

Quantitative Effects of this compound on Osteoclasts

The inhibitory effects of this compound have been quantified through various cellular assays. The table below summarizes key experimental findings from the literature.

Table 1: Quantitative Effects of this compound on Osteoclast Formation and Function *In Vitro*

| Experimental Assay | Key Findings with this compound Treatment | Concentration Range / Details |

|---|---|---|

| Cell Viability (CCK-8/MTT) | No significant cytotoxicity observed [2] [3]. | 0.3 - 30.0 μM for up to 48-96 hours [2]. |

| TRAP-Positive Osteoclast Formation | Concentration-dependent reduction in the number and size of multi-nucleated TRAP+ cells [2] [3]. | IC50 reported in the low micromolar range; ~5 μM shown to reduce NFATc1 mRNA by >50% [2]. |

| F-Actin Ring Formation | Significant reduction in the number and integrity of F-actin rings, indicating impaired resorptive function [2] [3]. | Quantified by fluorescence microscopy; diminished in a concentration-dependent manner [2]. |

| Gene Expression (qRT-PCR) | Downregulation of osteoclast-specific genes: NFATc1, c-Fos, TRAP, CTSK, CTR, DC-STAMP, MMP-9 [2] [3]. | Suppression was both time and concentration-dependent [2]. |

| Phagocytosis & Migration | Inhibited the ingestion of latex beads and reduced cell migration in trans-well assays [2]. | Indicates disruption of pre-osteoclast fusion and mobility [2]. |

| Bone Resorption Pit Assay | Reduced resorption area on bone-mimetic surfaces [3]. | Direct evidence of impaired bone-degrading capacity [3]. |

Detailed Experimental Protocols

For researchers aiming to replicate these studies, here are the core methodologies.

Table 2: Key Experimental Protocols for Evaluating this compound's Effects

| Protocol Component | Detailed Methodology |

|---|---|

| Cell Source & Culture | Osteoclast Precursors: Isolate bone marrow-derived macrophages (BMMs) from the tibias and femurs of 6-week-old mice. Culture in complete α-MEM medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 30 ng/mL M-CSF for 3 days to obtain adherent BMMs [2] [3]. |

| Osteoclast Differentiation | Seed BMMs and stimulate with osteoclast induction media: complete α-MEM containing 30 ng/mL M-CSF and 50 ng/mL RANKL. Change media every two days. Treat with this compound (e.g., 0-30 μM) or vehicle control (e.g., 0.1% DMSO) during differentiation [2] [3]. |

| TRAP Staining | After 4-5 days of culture, fix cells and stain for Tartrate-Resistant Acid Phosphatase (TRAP) using a commercial kit. Mature osteoclasts are defined as TRAP-positive cells containing three or more nuclei [3]. |

| F-Actin Ring Staining | Culture BMMs on bone plates or glass coverslips with RANKL and this compound. Fix with 4% PFA, permeabilize with 0.1% Triton X-100, and stain with Actin-Tracker (e.g., phalloidin) and DAPI. Visualize F-actin rings using a fluorescence microscope [3]. |

| RNA Extraction & qRT-PCR | Extract total RNA (e.g., after 3 days of differentiation) using a kit like RNA-Quick Purification Kit. Reverse transcribe to cDNA. Perform qRT-PCR using SYBR Green with primers for osteoclast markers (NFATc1, TRAP, CTSK). Use GAPDH as a housekeeping gene for normalization [2] [3]. |

Transcriptomic Analysis & RNA-seq Workflow

Transcriptomic analysis is crucial for uncovering the global gene expression changes induced by this compound. A standard RNA-seq workflow for this purpose is outlined below.

Standard RNA-seq workflow for analyzing this compound's effects.

- Transcript Quantification: Process raw FASTQ files using Salmon, kallisto, or RSEM to obtain transcript-level abundance estimates. Using the

--gcBiasflag with Salmon is recommended to correct for systematic biases [4]. - Data Import: Use R/Bioconductor packages like tximport or tximeta to import quantification data, aggregate counts to the gene-level, and automatically attach annotation metadata [4].

- Differential Expression & Visualization: Perform analysis with specialized packages like DESeq2 or edgeR. Visualize results using standard plots [5] [4]:

- PCA Plots for quality control and assessing sample grouping.

- Volcano Plots to identify statistically significant and biologically relevant differentially expressed genes.

- Pathway Analysis: Input the list of differentially expressed genes into tools like clusterProfiler for Gene Ontology (GO) and KEGG pathway enrichment analysis. Visualize enriched pathways using bar plots, dot plots, or enrichment maps [5].

Future Research Directions

While current findings are promising, several advanced approaches could deepen the understanding of this compound's mechanisms:

- Single-Cell RNA-seq (scRNA-seq): Applying scRNA-seq to this compound-treated osteoclast cultures could reveal its impact on cellular heterogeneity and identify distinct subpopulations of precursor cells that are particularly sensitive to treatment [6] [7].

- Integration with Other Omics Data: Combining transcriptomic data with proteomic or epigenomic data would provide a more systems-level view of this compound's action.

- In Vivo Validation: The positive results in ovariectomized (OVX) mouse models are encouraging [3]. Future work should focus on validating the specific molecular pathways identified in vitro within these in vivo models.

References

- 1. Biological Evaluation and Transcriptomic Analysis of ... [pubmed.ncbi.nlm.nih.gov]

- 2. Biological Evaluation and Transcriptomic Analysis of ... [pmc.ncbi.nlm.nih.gov]

- 3. the potential of this compound (CL) as a therapeutic agent | Aging [aging-us.com]

- 4. RNA-seq workflow: gene-level exploratory analysis and ... [bioconductor.org]

- 5. Methods for Visualizing RNA-Seq Data Analysis [biostate.ai]

- 6. Exploring RNA-Seq Data Analysis Through Visualization ... [mdpi.com]

- 7. scE2EGAE: enhancing single-cell RNA-Seq data analysis ... [biologydirect.biomedcentral.com]

Detailed Pharmacological Activities & Experimental Evidence

The broad therapeutic potential of Corylin is supported by numerous in vitro, in vivo, and clinical study-level research. The following table details its key activities and corresponding experimental evidence.

| Pharmacological Activity | Experimental Model | Key Findings / Mechanism of Action | Citation |

|---|---|---|---|

| Osteogenesis | In vitro (osteoblasts); Ex vivo (bone micromass) | Induced osteoblast differentiation/mineralization; ↑ Runx2, Osterix, Col1, ALP via Wnt/β-catenin & Estrogen receptor pathways. | [1] |

| Lifespan Extension & Anti-Senescence | In vivo (mice on HFD); In vitro (yeast, HUVECs) | Extended replicative lifespan in yeast & chronological lifespan in mice; ameliorated cellular senescence; targeted Gtr1 to suppress TOR1/mTOR pathway. | [2] [3] |

| Anti-inflammation & Wound Healing | In vivo (mouse full-thickness wound model); In vitro (fibroblasts, macrophages) | Accelerated wound closure; promoted fibroblast migration/proliferation via PI3K/AKT; reduced inflammation via SIRT1/NF-κB. | [4] |

| Anti-Diabetic Complications (e.g., Periodontitis) | In vitro (human gingival fibroblasts with AGEs) | Reduced ROS, cellular senescence (↓p16, ↓SASP), & pyroptosis (↓NLRP3, ↓ASC, ↓caspase-1); enhanced wound healing. | [5] |

| Hepatoprotection | In vitro (HepG2 cells); In vivo (mouse model) | Induced UGT1A1 enzyme via PPARs/AhR activation; protected against acetaminophen (APAP)-induced liver injury. | [6] |

| Anticancer (Adjuvant) | In vitro (HCC cells); In vivo (xenograft mice) | Inhibited HCC cell proliferation/migration/invasion; ↑sensitivity to chemo/radiotherapy by inducing lncRNA RAD51-AS1 to inhibit RAD51-mediated DNA repair. | [7] |

| Anti-Obesity & Metabolic Improvement | In vivo (HFD-fed mice); In vitro (3T3-L1 adipocytes) | Reduced body weight, improved insulin resistance; induced adipocyte browning & lipolysis via SIRT1 and β3-AR pathways. | [8] |

Key Signaling Pathway Visualizations

This compound exerts its effects through multiple cellular pathways. The following diagrams illustrate its mechanisms in three key areas: promoting bone formation, extending lifespan, and accelerating wound healing.

1. This compound in Osteoblastic Differentiation this compound induces bone formation through two synergistic pathways.

This compound activates Wnt/β-catenin and estrogen signaling to induce osteoblast differentiation. This effect is blocked by pathway-specific inhibitors (DKK-1 and ICI 182,780) [1].

2. This compound-Mediated Lifespan Extension this compound extends lifespan in yeast and mice by targeting nutrient-sensing pathways.

This compound extends lifespan by targeting the nutrient-sensing TOR pathway. In yeast, it binds Gtr1 to inhibit TOR1. In mammals, it suppresses mTOR to reduce cellular senescence [2] [3].

3. This compound in Wound Healing this compound accelerates wound healing through a dual mechanism on different cell types.

This compound accelerates wound healing by promoting fibroblast proliferation via PI3K/AKT and reducing macrophage-driven inflammation via SIRT1/NF-κB. Inhibitors LY294002 and EX527 block these effects [4].

Experimental Protocols for Key Assays

To facilitate your research, here are detailed methodologies for some of the key experiments cited.

1. Osteoblastic Differentiation Assay [1]

- Cell Culture: Use osteoblastic precursor cells (e.g., MC3T3-E1) or primary osteoblasts.

- Differentiation Induction: Culture cells in osteogenic medium (ascorbic acid, β-glycerophosphate) with this compound treatment. A typical study used concentrations up to 30 μM.

- Analysis of Differentiation:

- Alkaline Phosphatase (ALP) Staining/Activity: Measure at day 7.

- Alizarin Red S Staining: Quantify calcium deposition at day 21.

- Gene/Protein Expression: Analyze markers (Runx2, Osterix, Col1) via RT-PCR and Western Blot.

- Mechanism Investigation:

- Wnt/β-catenin Pathway: Pre-treat cells with DKK-1, then assess β-catenin nuclear translocation and Runx2 promoter activity.

- Estrogen Pathway: Pre-treat cells with ICI 182,780, then assess Runx2 promoter activity.

2. Wound Healing Scratch Assay [4]

- Cell Seeding: Seed fibroblasts (e.g., NIH/3T3) in a 12-well plate until ~90-100% confluent.

- Scratch Creation: Use a sterile 200 μL pipette tip to create a straight "wound" in the monolayer.

- Treatment & Imaging: Wash away debris and add fresh medium with this compound. Capture images at the scratch area at 0 hours and 24 hours under a microscope.

- Quantification: Measure the cell-free area at both time points using image analysis software (e.g., ImageJ).

- Migration Rate Calculation: (1 - [S(24h)/S(0h)]) × 100%.

3. In Vivo Wound Healing Model [4]

- Animal Model: BALB/C male mice.

- Wound Creation: Create a single full-thickness 10 mm diameter excisional wound on the dorsal surface under anesthesia.

- Drug Administration: Administer this compound (e.g., 1-3 mg in 0.1 mL acetone) or vehicle topically to the wound once daily.

- Monitoring: Photograph wounds on days 0, 2, 4, 6, and 8 post-surgery.

- Analysis: Measure wound area from images and calculate the percentage of wound closure. Perform histology (H&E, Masson's trichrome) and immunofluorescence (e.g., COL1A1, α-SMA) on harvested tissue.

4. Senescence-Associated β-Galactosidase (SA-β-Gal) Staining [5]

- Cell Culture & Treatment: Culture human gingival fibroblasts and induce senescence with Advanced Glycation End-products (AGEs). Treat with this compound.

- Staining: Use a commercial Cellular Senescence Assay kit. Wash cells, fix, and incubate with the SA-β-Gal staining solution at 37°C (without CO₂) for 4-16 hours.

- Analysis: Observe under a microscope. Senescent cells will show blue staining. Count the percentage of SA-β-Gal positive cells.

Research Use & Practical Considerations

- Solubility and Storage: this compound is soluble in DMSO (e.g., 64 mg/mL or ~200 mM). For in vivo studies, it can be suspended in 0.5% CMC-Na [9] [8]. It is recommended to store the powder at -20°C and protect solutions from light [8].

- Dosing: Reported effective doses in vivo vary by model. For lifespan extension in mice on a high-fat diet, it was administered in the diet [2]. For wound healing, 1-3 mg per wound was applied topically [4], and for anti-cancer efficacy in xenograft models, 60 mg/kg was administered intraperitoneally [8].

This compound is a multifaceted natural compound with significant therapeutic potential across various disease areas. Its well-characterized mechanisms and the availability of detailed experimental protocols provide a strong foundation for further drug discovery and development efforts.

References

- 1. This compound, a flavonoid derived from Psoralea Fructus, induces ... [pubmed.ncbi.nlm.nih.gov]

- 2. The flavonoid this compound exhibits lifespan extension properties ... [nature.com]

- 3. The flavonoid this compound exhibits lifespan extension properties in ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound accelerated wound healing through SIRT1 and ... [frontiersin.org]

- 5. This compound ameliorates inflammaging and pyroptosis in diabetic ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound induces UGT1A1 via PPARs/AhR and exerts ... [sciencedirect.com]

- 7. This compound increases the sensitivity of hepatocellular ... [nature.com]

- 8. This compound | Anti-inflammatory Agent [medchemexpress.com]

- 9. This compound - Immunology & Inflammation [selleckchem.com]

Core Mechanism of SIRT1 Activation and Downstream Signaling

The following diagram illustrates the primary molecular mechanism by which corylin activates SIRT1 and its subsequent effects on key signaling pathways.

This mechanism is supported by functional experiments showing that the SIRT1 inhibitor EX527 and the PI3K inhibitor LY294002 can block this compound's therapeutic effects, confirming the dependency on these pathways [1] [2] [3].

Key Experimental Evidence and Quantitative Data

The following table summarizes the primary experimental findings that elucidate this compound's mechanism of action and its functional outcomes.

| Experimental Model | Treatment | Key Findings | Significance/Outcome |

|---|---|---|---|

| LPS-stimulated Macrophages [1] [2] [3] | This compound | ↓ Acetylated NF-κB p65; ↑ cytoplasmic localization of NF-κB p65 | Reduced expression of pro-inflammatory cytokines (iNOS, IL-1β, IL-6, TNFα) |

| Fibroblasts [1] [2] [3] | This compound | ↑ Phosphorylation of AKT; ↑ cell proliferation and migration in scratch assay | Promoted tissue repair and regeneration |

| In Vivo Wound Healing (Mouse full-thickness skin wound) [1] [2] [3] | Topical this compound (1-3 mg/day) | ↑ Collagen deposition (COL1A1); ↑ wound closure rate; ↓ inflammatory markers | Accelerated healing of chronic wounds |

Essential Experimental Protocols

To investigate this compound's effects on SIRT1, researchers typically employ a combination of cellular and molecular techniques.

Key In Vitro Assays

- Cell Culture Models: Use murine or human macrophage cell lines (e.g., RAW 264.7) stimulated with LPS to study inflammation. Use fibroblast cell lines (e.g., L929) for migration/proliferation studies [1] [3].

- Western Blot Analysis: Detect protein expression and activation status.

- Immunofluorescence Staining: Visualize the translocation of NF-κB p65 from the nucleus to the cytoplasm [1] [2] [3].

- Quantitative Real-Time PCR (qPCR): Measure mRNA levels of inflammatory genes (TNF-α, IL-6, IL-1β, iNOS) [1] [2].

- Pathway Inhibition: Pre-treat cells with SIRT1 inhibitor EX527 (e.g., 10 µM) or PI3K inhibitor LY294002 (e.g., 20 µM) to confirm mechanism [1] [2].

Key In Vivo Models

- Mouse Wound Healing Model:

Additional Mechanisms and Therapeutic Potential

Beyond the core wound-healing mechanism, this compound's SIRT1 activation is linked to other therapeutic benefits, suggesting broad potential.

- Metabolic Disorders: this compound reduces obesity and insulin resistance and promotes adipose tissue browning through activation of SIRT1 and β3-adrenergic receptors (β3-AR) [4].

- Lifespan Extension: this compound extends replicative lifespan in yeast and mouse models fed a high-fat diet. It targets Gtr1 to suppress TOR1 activity and ameliorates cellular senescence in human umbilical vein endothelial cells (HUVECs) [5].

- Atherosclerosis: this compound exhibits anti-inflammatory and antioxidant effects in vascular cells, suppressing the ROS/MAPK/NF-κB pathway and VSMC proliferation, thereby reducing atherosclerotic plaque formation [6].

Research Considerations

- Metabolism and Bioavailability: this compound undergoes extensive first-pass metabolism, including oxidation, hydration, glucuronidation, and sulfation. Key metabolizing enzymes include CYP1A1, 1B1, 2C19, and UGT1A1 [7]. This property must be considered for drug development, particularly for oral administration.

- Receptor Binding Profile: A quantitative structure-activity relationship (QSAR) study indicates that This compound does not bind to the human estrogen receptor α (ERα), unlike many other flavonoids from Psoralea corylifolia. This suggests its actions are non-estrogenic, which is advantageous for avoiding hormone-related side effects [8] [9].

This compound's dual anti-inflammatory and tissue-regenerative effects, mediated via SIRT1 and PI3K/AKT, make it a compelling candidate for chronic wounds, metabolic diseases, and age-related conditions. Further research should focus on improving its metabolic stability and exploring its efficacy in other inflammation-driven pathologies.

References

- 1. This compound accelerated wound healing through SIRT1 and ... [frontiersin.org]

- 2. This compound accelerated wound healing through SIRT1 and ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound accelerated wound healing through SIRT1 and ... [pubmed.ncbi.nlm.nih.gov]

- 4. This compound reduces obesity and insulin resistance ... [sciencedirect.com]

- 5. The flavonoid this compound exhibits lifespan extension properties ... [nature.com]

- 6. This compound Inhibits Vascular Cell Inflammation ... - MDPI [mdpi.com]

- 7. Metabolic profiling of this compound in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative structure-activity relationship for estrogenic ... [pubmed.ncbi.nlm.nih.gov]

- 9. Quantitative structure-activity relationship for estrogenic ... [sciencedirect.com]

Comprehensive Technical Analysis: Corylin and its Modulation of the PI3K/AKT Signaling Pathway

Introduction and Core Mechanistic Insights

Corylin, a primary flavonoid compound isolated from the traditional medicinal herb Psoralea corylifolia L., has emerged as a significant naturals product with potent multi-pathway activity across various disease models. Recent research has illuminated its sophisticated mechanism of action, particularly through precise modulation of the PI3K/AKT signaling pathway, a central regulator of cell survival, proliferation, metabolism, and inflammation. This pathway, frequently dysregulated in cancer, metabolic disorders, and inflammatory conditions, represents a crucial therapeutic target. This compound demonstrates a unique capacity to activate PI3K/AKT signaling in specific cellular contexts while inhibiting the same pathway in others, highlighting its context-dependent pharmacological profile. This nuanced regulation, combined with its simultaneous activation of sirtuin 1 (SIRT1) signaling, positions this compound as a promising candidate for therapeutic development against chronic wounds, metabolic diseases, fibrotic conditions, and atherosclerosis [1] [2] [3].

The PI3K/AKT pathway transduces signals from receptor tyrosine kinases, integrins, and other cell surface receptors to regulate fundamental cellular processes. Upon activation, PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane, serving as a docking site for proteins with pleckstrin homology (PH) domains including Akt and its upstream activator PDK1. Akt is subsequently phosphorylated at Thr308 by PDK1 and at Ser473 by mTORC2, leading to full activation. The pathway is negatively regulated by PTEN, which dephosphorylates PIP3, and by protein phosphatases including PHLPP which dephosphorylates Akt at Ser473 [4]. This compound interacts with this sophisticated signaling network at multiple nodal points, exerting either agonistic or antagonistic effects depending on the cellular context and disease state.

Therapeutic Applications and Quantitative Data Analysis

Wound Healing and Regenerative Applications

In comprehensive studies investigating chronic wound healing, this compound has demonstrated remarkable efficacy through coordinated activation of the PI3K/AKT pathway in fibroblasts and simultaneous anti-inflammatory effects via SIRT1 activation in macrophages. Research conducted on full-thickness skin wounds in BALB/C male mice revealed that topical application of this compound (1-3 mg in 0.1 mL acetone once daily for 8 days) significantly accelerated wound closure rates. Mechanistic investigations established that this compound promotes fibroblast migration and proliferation through PI3K/AKT activation while reducing excessive inflammatory responses in macrophages through SIRT1-mediated deacetylation and cytoplasmic translocation of NF-κB p65. The critical dependence on these pathways was confirmed through inhibition studies, where administration of LY294002 (PI3K inhibitor) and EX527 (SIRT1 inhibitor) completely abrogated this compound's therapeutic effects [1] [2].

Table 1: Quantitative Effects of this compound on Wound Healing Parameters in Preclinical Models

| Parameter | Effect Size | Experimental Model | Dosing Regimen | Citation |

|---|---|---|---|---|

| Wound Closure Rate | Significant acceleration vs. vehicle control | BALB/C male mice, full-thickness skin wound | 1-3 mg in 0.1 mL acetone, once daily for 8 days | [1] |

| Collagen Deposition | Marked increase in COL1A1 expression | Mouse dorsal skin, immunofluorescence | Same as above | [1] |

| Inflammatory Cytokine Reduction | Decreased IL-1β, IL-6, TNF-α | LPS-stimulated macrophages | 40 μM pre-treatment for 2h | [1] |

| Fibroblast Migration | Enhanced scratch healing | Cell line fibroblasts | Concentration-dependent (5-20 μM) | [1] |

Anti-fibrotic and Hepatoprotective Effects

In the context of liver fibrosis, this compound exhibits a contrasting mechanism by inhibiting PI3K/AKT signaling in hepatic stellate cells (HSCs), the primary effector cells in liver fibrosis development. Through suppression of the GAS6/AXL signaling axis, this compound reduces downstream PI3K/AKT activation, thereby inhibiting HSC activation and extracellular matrix production. In carbon tetrachloride (CCl4)-induced liver fibrosis models in BALB/c mice, this compound administration (30 mg/kg body weight, intraperitoneally) significantly alleviated fibrosis symptoms and improved liver function indicators, with reduced aspartate aminotransferase (AST) and alanine transaminase (ALT) levels. Furthermore, this compound induced caspase-9 and caspase-3 activation, promoting apoptosis in activated HSCs and thereby reducing the population of fibrosis-promoting cells [3] [5].

Table 2: this compound Efficacy in Metabolic and Fibrotic Disease Models

| Disease Model | Primary Mechanism | Key Outcomes | Effective Concentration/Dose | Citation |

|---|---|---|---|---|

| Liver Fibrosis (CCl4-induced) | Inhibition of GAS6/AXL-mediated PI3K/AKT activation | Reduced collagen deposition, improved AST/ALT levels | 30 mg/kg, intraperitoneal | [3] [5] |

| Atherosclerosis (ApoE-deficient mice) | Suppression of ROS/JNK/NF-κB pathway | Attenuated atherosclerotic lesions, reduced VCAM-1 expression | 20-40 mg/kg, oral administration | [6] |

| Diabetic Periodontitis (in vitro) | Attenuation of inflammaging and pyroptosis | Reduced ROS, enhanced wound healing, decreased NLRP3 | Concentration-dependent (10-40 μM) | [7] |

| Lifespan Extension (High-fat diet mice) | Gtr1 targeting and mTOR suppression | Extended lifespan under metabolic stress | 50 mg/kg in diet | [8] |

Metabolic and Cardiovascular Applications

This compound demonstrates significant atherosclerosis mitigation in ApoE-deficient mice fed a high-cholesterol diet, with studies showing dramatic reduction in atherosclerotic lesions through inhibition of vascular inflammation and smooth muscle cell proliferation. The compound suppresses TNF-α-induced monocyte adhesion to human umbilical vein endothelial cells (HUVECs) by downregulating the ROS/JNK/NF-κB p65 pathway and inhibits platelet-derived growth factor-BB (PDGF-BB)-induced vascular smooth muscle cell proliferation and migration through regulation of the mTOR/Drp1 signaling cascade. These multi-faceted actions on different vascular cell types contribute to its overall cardioprotective effects [6]. Additionally, this compound has shown potential in lifespan extension studies, particularly in mice under high-fat diet conditions, where it ameliorates metabolic stress and reduces senescent cell accumulation [8].

Experimental Protocols and Methodological Considerations

In Vitro Assessment of PI3K/AKT Modulation

Cell-based signaling studies form the foundation for investigating this compound's effects on the PI3K/AKT pathway. For evaluation of anti-inflammatory activity in macrophages, researchers typically pre-treat human THP-1 or mouse RAW264.7 cells with varying concentrations of this compound (10-40 μM) for 2 hours prior to stimulation with lipopolysaccharide (LPS) at 200 ng/mL for 24 hours. Pro-inflammatory cytokine production (IL-1β, IL-6, TNF-α) is quantified using enzyme-linked immunosorbent assays (ELISA), while pathway activation is assessed through Western blot analysis of phosphorylated AKT (Ser473 and Thr308) and total AKT levels. For investigation of downstream transcription factor regulation, immunofluorescence staining can be employed to track NF-κB p65 nuclear translocation, while co-immunoprecipitation experiments can examine acetylation status changes in response to SIRT1 activation [1] [3] [7].

To evaluate direct pathway activation in fibroblasts for wound healing applications, researchers can conduct scratch assays using NIH/3T3 or human dermal fibroblasts. Cells are treated with this compound (5-20 μM) following scratch creation, with migration rates quantified over 24-48 hours using time-lapse microscopy. Specific pathway dependence should be confirmed through pharmacological inhibition using LY294002 (PI3K inhibitor, 10-20 μM) and EX527 (SIRT1 inhibitor, 5-10 μM). For anti-fibrotic activity assessment in hepatic stellate cells (such as HHSteC or LX-2 cell lines), researchers typically pre-treat with this compound (20-40 μM) for 2 hours prior to stimulation with transforming growth factor-β (TGF-β, 5 ng/mL) for 24 hours. Activation markers including α-smooth muscle actin (α-SMA) and collagen type I are analyzed through Western blot, immunofluorescence, and real-time quantitative PCR [1] [3].

In Vivo Experimental Models and Dosing

Preclinical disease models provide critical functional validation of this compound's therapeutic potential. For wound healing studies, researchers typically utilize BALB/C male mice (18-22 g) under pentobarbital anesthesia, creating a 10 mm diameter full-thickness skin wound on the dorsal surface using a round skin biopsy punch. This compound is administered topically (1-3 mg in 0.1 mL acetone) once daily for 8 days, with wound areas measured digitally on days 0, 2, 4, 6, and 8 using ImageJ software. Histological analysis at endpoint includes hematoxylin and eosin staining for general morphology, Masson's trichrome for collagen deposition, and immunofluorescence for α-SMA and COL1A1 expression [1] [2].

For liver fibrosis models, BALB/c mice receive intraperitoneal injections of CCl4 (0.5 μL/g body weight) twice weekly for six weeks to induce fibrosis, with this compound administered intraperitoneally at 30 mg/kg body weight. Serum biomarkers (AST, ALT) are quantified using commercial kits, while liver tissues are collected for histopathological examination (Sirius Red and Masson's trichrome staining) and protein analysis through Western blotting for α-SMA, collagen I, and GAS6/AXL pathway components. In atherosclerosis studies using ApoE-deficient mice fed a high-cholesterol diet, this compound is typically administered orally at 20-40 mg/kg daily for 8-12 weeks. Atherosclerotic lesion development is quantified through en face analysis of the aorta and cross-sectional analysis of the aortic root, with immunohistochemistry performed for inflammatory markers (VCAM-1, CD68) and smooth muscle cell markers (α-SMA) [3] [6].

Pathway Visualization and Conceptual Diagrams

Molecular Mechanism of this compound in Wound Healing

This compound's dual-mechanism in wound healing: activates PI3K/AKT in fibroblasts and SIRT1 in macrophages.

Experimental Workflow for this compound Research

Integrated experimental workflow for evaluating this compound's therapeutic effects.

Conclusion and Future Research Directions

References

- 1. This compound accelerated wound healing through SIRT1 and ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound accelerated wound healing through SIRT1 and ... [frontiersin.org]

- 3. This compound Attenuates CCl4-Induced Liver Fibrosis in Mice by ... [pmc.ncbi.nlm.nih.gov]

- 4. PI3K / Akt Signaling [cellsignal.com]

- 5. This compound Attenuates CCl4-Induced Liver Fibrosis in Mice by ... [mdpi.com]

- 6. This compound Inhibits Vascular Cell Inflammation, Proliferation ... [mdpi.com]

- 7. This compound ameliorates inflammaging and pyroptosis in ... [sciencedirect.com]

- 8. The flavonoid this compound exhibits lifespan extension properties ... [nature.com]

Corylin sources Psoralea corylifolia and Pueraria lobata

Corylin at a Glance

The table below summarizes the core information about this compound for a quick overview.

| Aspect | Details |

|---|---|

| IUPAC Name | 5-hydroxy-8,8-dimethyl-2-(4-methylpent-3-en-1-yl)-2H,8H-pyrano[2,3-f]chromen-4-one |

| Chemical Formula | C₂₁H₂₂O₄ [1] |

| Plant Source 1 | Psoralea corylifolia (Fruit) - Major, well-established source [1] [2] |

| Plant Source 2 | Pueraria lobata (Aerial Parts/Vines) - Newer, alternative source [3] |

| Core Bioactivities | Lifespan extension, Anti-melanogenesis (skin-whitening), Antioxidant, Anti-senescence [3] [1] |

Sources and Quantitative Data

This compound is found in varying quantities in different plants and their parts. The table below provides a comparative summary of key quantitative findings.

| Property / Study | Source Plant & Part | Key Quantitative Findings | Experimental Model |

|---|---|---|---|

| Lifespan Extension | Psoralea corylifolia (Fruit, n-hexane fraction) | Extended replicative lifespan by 20% at 10 μg/mL [1]. | Yeast (S. cerevisiae) |

| Anti-melanogenesis | Pueraria lobata (Aerial parts, isolated this compound) | Inhibited melanin production by 77.9% and cellular tyrosinase activity by 67.7% at 25 μM [3]. | B16F10 mouse melanoma cells |

| Anti-melanogenesis Efficacy | Pueraria lobata (Aerial parts, isolated this compound) | Showed stronger anti-melanin activity than positive control arbutin (100 μM) [3]. | B16F10 cells & UVB-stimulated 3D human skin model |

| Cytotoxicity (Safety) | Pueraria lobata (Aerial parts, isolated this compound) | Showed no cytotoxicity at concentrations up to 25 μM [3]. | B16F10 cells |

Detailed Experimental Protocols

For researchers aiming to replicate key findings, here are the methodologies for core experiments.

Protocol 1: Anti-melanogenesis Assay in B16F10 Cells [3]

This protocol evaluates this compound's effect on melanin synthesis.

- Cell Culture: Maintain B16F10 mouse melanoma cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

- Cell Seeding and Treatment: Seed cells in culture plates. After cell attachment, replace the medium with one containing α-Melanocyte-Stimulating Hormone (α-MSH, e.g., 100 nM) to induce melanogenesis. Co-treat with various concentrations of this compound (e.g., 1-25 μM). Use arbutin (100 μM) as a positive control and a group with α-MSH only as a negative control.

- Melanin Content Measurement: After incubation (e.g., 48-72 hours), wash the cells with PBS, lyse them, and pellet the melanin. Dissolve the melanin pellet in a hot alkaline solution (e.g., 1N NaOH). Measure the absorbance at 405 nm, with higher absorbance indicating more melanin.

- Cellular Tyrosinase Activity: Lyse the treated cells. The lysate is incubated with L-DOPA. The rate of dopachrome formation, measured by absorbance at 475 nm, indicates tyrosinase activity.

Protocol 2: Replicative Lifespan Assay in Yeast (MEP) [1]

This protocol uses the Mother Enrichment Program (MEP) for efficient lifespan screening.

- Yeast Strain: Use the MEP strain (genetically engineered to allow selective mother cell proliferation).

- Estradiol Arrest: Grow the yeast culture in the presence of estradiol to arrest the division of daughter cells.

- Drug Treatment & Plating: Treat the culture with the test compound (e.g., this compound). Plate the culture onto estradiol-free medium. Only mother cells can form colonies.

- Viability Analysis: Count the colony-forming units (CFUs) over time. An increase in viability and CFUs in the treated group compared to the control indicates an extended replicative lifespan.

Mechanisms of Action: Signaling Pathways

This compound exerts its effects by modulating key cellular signaling pathways. The diagrams below illustrate the primary mechanisms for its anti-melanogenesis and longevity-promoting activities.

Diagram 1: Anti-melanogenesis via MITF Pathway

This compound inhibits melanin synthesis by downregulating the master regulator of melanogenesis, MITF.

This compound reduces melanin by downregulating MITF and downstream enzymes.

Diagram 2: Lifespan Extension via mTOR Inhibition

In longevity studies, this compound targets the mTOR pathway, a key regulator of aging.

This compound extends lifespan by inhibiting the Gtr1/TORC1 pathway.

Future Research and Development

- Sustainable Sourcing: Utilizing Pueraria lobata vines, often considered agricultural waste, provides an eco-friendly and sustainable source for this compound [3] [4].

- Clinical Translation: While efficacy in 3D human skin models is promising [3], further clinical trials are necessary to confirm its safety and therapeutic potential in humans.

- Broader Therapeutic Applications: Given its established role in longevity pathways and antioxidant activity [5] [1], this compound is a strong candidate for drug development in age-related diseases and metabolic disorders.

References

- 1. The flavonoid this compound exhibits lifespan extension properties ... [nature.com]

- 2. Psoralea corylifolia L.: a comprehensive review of its botany ... [cmjournal.biomedcentral.com]

- 3. Inhibitory effects of this compound derived from aerial part ... [pmc.ncbi.nlm.nih.gov]

- 4. Extraction and Concentration of Waste Pueraria lobata ... [mdpi.com]

- 5. Integrative metabolomics and system pharmacology reveal ... [nature.com]

Corylin phytochemical characterization and isolation

Botanical Sources, Isolation, and Phytochemistry

Corylin is a flavonoid found in significant quantities in at least two medicinal plants:

| Plant Source | Plant Part | Key Isolation Steps | Reported Purity |

|---|---|---|---|

| Psoralea corylifolia L. (Psoraleae Fructus) [1] | Dried fruits | 70% aqueous ethanol extraction → Ethyl acetate fractionation → Silica gel, polyamide, and Sephadex LH-20 chromatography [1] | ≥ 99.48% (as determined by HPLC) [1] |

| Pueraria lobata [2] | Aerial parts (vines) | Ethyl acetate fractionation → Activated carbon decolorization → Sequential chromatography [2] | Isolated compound confirmed via spectral analysis [2] |

The experimental workflow for isolating this compound from Pueraria lobata involves a multi-stage fractionation process, which can be visualized as follows:

Flowchart of this compound isolation from Pueraria lobata aerial parts.

Structural and Analytical Characterization

The following table summarizes the key physicochemical and analytical data for this compound:

| Property Category | Description |

|---|---|

| Basic Information | Flavonoid compound [2]. |

| Analytical Technique | LC-QTOF-MS/MS (Liquid Chromatography-Quadrupole Time-of-Flight Tandem Mass Spectrometry) [3]. |

| Database ID | Identified among 41 compounds in Psoralea corylifolia metabolite profiling [3]. |

| Drug-Likeness | Selected based on favorable drug-likeness and bioavailability scores from online databases [3]. |

Biological Activities and Mechanism of Action

This compound exhibits a range of biological activities by interacting with multiple molecular targets and pathways.

Key Molecular Targets and Pathways

| Biological Activity | Reported Experimental Model | Molecular Targets & Pathways |

|---|---|---|

| Antioxidant | In silico network pharmacology study [3] | Top-ranked target genes: TDP1, APEX1, TOP2A, CTSD, KLF5 [3]. |

| Skin-Whitening | B16F10 melanoma cells [2] | ↓ MITF protein expression → ↓ Tyrosinase and ↓ TRP-1 expression [2]. |

| Anti-Inflammatory / Anti-Colitis | DSS-induced chronic colitis in mice [1] | Regulates gut-brain axis; promotes 5-HTP production; improves intestinal & blood-brain barrier function [1]. |

The mechanism by which this compound inhibits melanin synthesis for skin-whitening effects involves a specific signaling pathway:

This compound mechanism for inhibiting melanin synthesis.

For its anti-colitis effect, this compound acts through the gut-brain axis:

This compound's anti-colitis action via the gut-brain axis.

Experimental Protocols for Key Assays

In Vitro Anti-Melanogenesis Assay in B16F10 Cells [2]

- Cell Culture: Maintain B16F10 mouse melanoma cells in standard culture medium.

- Stimulation & Treatment: Stimulate melanogenesis by adding α-Melanocyte-Stimulating Hormone (α-MSH) to the cells. Co-treat with this compound at various non-cytotoxic concentrations (e.g., 1-25 µM). Use arbutin (100 µM) as a positive control.

- Cytotoxicity Check: Perform a parallel assay (e.g., MTT) to ensure this compound concentrations do not reduce cell viability below 80-90%.

- Melanin Content Measurement:

- After 48-hour incubation, lyse the cells and pellet the insoluble melanin.

- Dissolve the melanin pellet in a hot NaOH solution.

- Measure the absorbance at 405 nm. Express melanin content as a percentage of the α-MSH-treated control group.

- Cellular Tyrosinase Activity:

- Lyse cells with a non-ionic detergent buffer.

- Measure the rate of L-DOPA oxidation by the lysate spectrophotometrically.

- Express activity as a percentage of the α-MSH-treated control group.

- Protein Analysis:

- Use Western Blotting to analyze protein levels of MITF, tyrosinase, TRP-1, and TRP-2 in treated cells to confirm the mechanism.

This compound Isolation from Psoraleae Fructus [1]

- Extraction: Extract dried, powdered Psoraleae Fructus with 70% aqueous ethanol.

- Partitioning: Partition the concentrated extract with ethyl acetate (EtOAc) to obtain an EtOAc-soluble sub-extract.

- Chromatography:

- Silica Gel Column: Subject the EtOAc extract to silica gel column chromatography, eluting with a gradient of petroleum ether-acetone or dichloromethane-methanol.

- Polyamide Column: Further purify this compound-containing fractions using polyamide column chromatography.

- Sephadex LH-20: Perform final purification using Sephadex LH-20 gel filtration chromatography, typically eluting with methanol.

- Purity Analysis: Analyze the final isolated compound by High-Performance Liquid Chromatography (HPLC) to confirm purity ≥ 99.48% [1].

Discussion and Research Implications

This technical overview shows that This compound is a multi-target phytochemical with therapeutic potential from cosmetic applications to managing complex conditions like colitis. Its presence in multiple plant sources and well-established isolation protocols facilitate further research.

Future work should focus on:

- Clinical translation of pre-clinical findings for colitis and skin health

- Comprehensive ADMET profiling

- Scalable synthesis and formulation development

- Synergistic interactions with other phytochemicals

References

Technical Analysis: Corylin's Mechanism of Action as a Novel Gtr1-Binding mTOR Inhibitor

Executive Summary

Corylin, a flavonoid compound isolated from the traditional Chinese medicinal herb Psoralea corylifolia, has emerged as a significant candidate for therapeutic development in aging-related diseases and metabolic disorders. This technical review comprehensively examines this compound's molecular mechanism of action, with particular focus on its unique binding to the Gtr1 protein and subsequent inhibition of the mTOR signaling pathway. Through systematic screening of traditional Chinese medicines, researchers identified this compound as a potent lifespan-extending compound that functions as a caloric restriction mimetic by targeting the nutrient-sensing pathway upstream of mTORC1. The compound demonstrates multi-species efficacy, extending replicative lifespan in yeast, reducing cellular senescence in human cell cultures, and improving survival in mouse models under high-fat diet conditions. This whitepaper provides a detailed analysis of this compound's molecular targets, quantitative effects across experimental models, methodological approaches for studying its mechanism, and potential therapeutic applications for researchers and drug development professionals.

Compound Profile and Molecular Characteristics

This compound is a biologically active flavonoid extracted from the fruit of Psoralea corylifolia, a plant utilized in traditional Chinese medicine for its various health benefits. The compound was identified through a systematic screening approach that evaluated numerous traditional Chinese medicines for lifespan extension properties using yeast models [1] [2]. The investigation began with 33 single herbs and 6 herbal formulas from classical pharmacopeias, with Psoralea corylifolia demonstrating significant lifespan-extending potential in initial screens [2]. Through bioactivity-guided fractionation, researchers isolated 22 pure compounds from the n-hexane-soluble fraction of the ethanol extract, with this compound and neobavaisoflavone emerging as the two primary active compounds responsible for the observed effects [1].

Table: Basic Characteristics of this compound

| Property | Specification |

|---|---|

| Compound Class | Flavonoid |

| Source | Psoralea corylifolia fruit |

| Molecular Weight | 366.37 g/mol (approximate) |

| Extraction Method | Ethanol extraction followed by n-hexane fractionation and chromatographic separation |

| Primary Screening Model | Saccharomyces cerevisiae (yeast) replicative lifespan |

| Key Molecular Target | Gtr1 protein |

| Downstream Pathway | mTORC1 inhibition |

This compound's structural features include a flavonoid backbone with specific substituents that facilitate its interaction with the Gtr1 protein binding pocket. Molecular docking studies have revealed that this compound binds to Gtr1 in a manner distinct from related compounds, enabling its specific effects on downstream mTOR signaling [3]. The compound's chemical stability and bioavailability profile make it suitable for in vivo studies, as demonstrated by its efficacy in mouse models when administered at 50 mg/kg [3].

Gtr1 Protein Binding Mechanism

The Gtr1 protein represents a critical component of the EGO complex (EGOC) in yeast, which corresponds to the Rag GTPase complex in mammalian systems. This complex functions as a essential nutrient sensor that regulates mTORC1 activity in response to amino acid availability [1] [2]. Gtr1 is a GTP-binding protein that forms heterodimers with Gtr2 and plays a pivotal role in recruiting mTORC1 to the lysosomal surface upon amino acid stimulation, thereby facilitating its activation by Rheb GTPase [4].

Through comprehensive molecular docking studies and genetic validation experiments, researchers have elucidated that this compound directly binds to Gtr1 at a specific binding pocket, effectively interfering with its GTP-binding capacity and subsequent activation of the mTORC1 complex [1] [3]. This interaction was shown to be highly specific, as this compound demonstrated a distinct docking orientation compared to structurally similar compounds, explaining its unique biological activity. The binding of this compound to Gtr1 disrupts the nutrient-sensing function of the EGO complex, leading to downstream inhibition of TOR1 signaling without affecting sirtuin-mediated pathways [2].

Diagram: this compound-Gtr1 Binding and Initial Signaling Disruption

This compound binds to Gtr1, preventing GTP loading and subsequent mTORC1 activation

The significance of this binding mechanism was confirmed through genetic approaches, where this compound failed to extend lifespan in tor1Δ yeast strains, demonstrating that functional Tor1 is required for its effects [1]. Additionally, the specificity of interaction was validated by showing that this compound's lifespan extension properties were abolished in Gtr1-impaired yeast strains, establishing a direct causal relationship between Gtr1 binding and the observed phenotypic outcomes [3]. This precise molecular targeting distinguishes this compound from direct mTOR catalytic inhibitors and explains its favorable toxicity profile in various experimental models.

mTOR Inhibition Cascade and Signaling Consequences

This compound's binding to Gtr1 initiates a concerted molecular cascade that ultimately leads to suppression of mTORC1 activity, replicating key aspects of caloric restriction at the cellular level. The mammalian Target of Rapamycin (mTOR) functions as a master regulator of cell growth, proliferation, and metabolism, integrating signals from nutrients, growth factors, cellular energy status, and stress [5] [4]. mTOR exists in two distinct multi-subunit complexes—mTORC1 and mTORC2—with this compound primarily affecting mTORC1 signaling through its action on the Rag/Gtr1 GTPase complex [4] [6].

The molecular events following this compound binding involve impaired recruitment of mTORC1 to the lysosomal surface, where it would normally interact with its activator Rheb (Ras homolog enriched in brain) [7] [4]. This disrupted localization prevents mTORC1 phosphorylation and activation, leading to reduced activity toward its downstream substrates, including S6K1 (S6 kinase 1) and 4E-BP1 (eukaryotic initiation factor 4E-binding protein 1) [5]. The downstream consequences of this inhibition include suppression of cap-dependent translation, induction of autophagy, enhanced mitochondrial biogenesis, and metabolic reprogramming toward catabolic processes [5] [6].

Diagram: mTOR Inhibition Cascade Following this compound-Gtr1 Interaction

mTOR inhibition cascade following this compound binding shows multiple downstream effects

In human umbilical vein endothelial cells (HUVECs), this compound treatment significantly reduced senescent cell accumulation, with RNA sequencing revealing reversal of age-associated transcriptional patterns, particularly downregulation of the senescence-associated secretory phenotype (SASP) factor CXCL8 [2] [3]. This senotherapeutic effect was accompanied by improved cellular function and enhanced stress resistance. The inhibition of mTORC1 by this compound also activates conserved longevity transcription factors including Msn2/4, which translocate to the nucleus and promote expression of nicotinamidase PNC1, ultimately increasing intracellular NAD+ levels and potentially enhancing sirtuin activity [3]. This metabolic rewiring creates a cellular environment conducive to lifespan extension and healthspan improvement.

Quantitative Experimental Data and Biological Effects

This compound demonstrates consistent efficacy across multiple model organisms, with quantitative data supporting its lifespan-extending and health-promoting properties. The effects have been systematically evaluated in yeast, human cells, and mouse models, providing comprehensive evidence for its biological activity.

Table: Experimental Efficacy of this compound Across Model Systems

| Model System | Experimental Context | Dosage/Concentration | Key Results | Citation |

|---|---|---|---|---|

| Saccharomyces cerevisiae (yeast) | Replicative lifespan assay | 10 μg/mL (ethanol extract) | Significant lifespan extension; Tor1-dependent mechanism | [1] [2] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Cellular senescence model | Not specified | >80% reduction in SA-β-gal+ cells; reduced p21 expression; transcriptomic reversal of aging markers | [2] [3] |

| Aged mice | High-fat diet intervention | 50 mg/kg | ~50% increase in survival rate at 2 years; improved physical function and metabolic parameters | [1] [3] |

| Bone marrow macrophages | Osteoclast differentiation assay | 0.3-30.0 μM | Inhibition of RANKL-induced osteoclastogenesis; suppression of NF-κB and NFATc1 nuclear translocation | [8] |

In yeast models, this compound extended replicative lifespan to a degree comparable to tor1Δ mutants, with genetic experiments confirming its dependence on functional Tor1 but not sirtuin pathways [1] [3]. The combination of this compound with caloric restriction provided no additional benefit, supporting its classification as a caloric restriction mimetic that operates through overlapping mechanisms [3].

In mammalian systems, this compound administration to aged mice on a high-fat diet resulted in significantly improved survival rates, with approximately 60% of the this compound-treated group surviving at the 2-year endpoint compared to only 40% in the control group [3]. Treated animals exhibited enhanced physical performance in rearing behaviors and balance tests, indicating improved muscle strength and coordination. Additionally, metabolic parameters were favorably modulated despite similar caloric intake and body weight between groups, suggesting improved metabolic efficiency [2].

In the context of bone health, this compound demonstrated dose-dependent inhibition of osteoclast differentiation, with significant reduction in TRAP-positive multinucleated cells and F-actin ring formation at concentrations ranging from 0.3 to 30.0 μM [8]. This effect was mediated through suppression of RANKL-induced NF-κB and NFATc1 activation, highlighting this compound's potential for treating osteoporosis and other bone-resorptive diseases.

Experimental Methodologies and Research Protocols

The investigation of this compound's mechanism of action has employed sophisticated experimental approaches across multiple biological systems. Below, we outline the key methodologies that have yielded critical insights into its effects on Gtr1 binding and mTOR inhibition.

Mother Enrichment Program (MEP) for Yeast Lifespan Analysis

- Principle: The MEP system utilizes genetic manipulation with estradiol-dependent Cre recombinase under a daughter-specific promoter (PSCW11) to disrupt essential genes (UBC9 and CDC20) in daughter cells, allowing selective survival and quantification of mother cells [1] [2].

- Procedure: Yeast cultures are treated with test compounds in liquid medium containing estradiol. Daughter cell division is arrested during this phase. The culture is then plated on estradiol-free plates, enabling only mother cells to replicate and form measurable colonies [2].

- Advantages: This method enables relatively high-throughput assessment of replicative lifespan compared to traditional micromanipulation, allowing larger sample sizes and more robust statistical analysis [1].

- Validation: Lifespan extension observed in MEP assays was confirmed through conventional micromanipulation, ensuring methodological rigor [1].

Molecular Docking and Binding Studies

- Approach: Computational docking simulations were performed to model the interaction between this compound and the Gtr1 protein structure, identifying specific binding pockets and molecular interactions [3].

- Experimental Validation: Genetic approaches using Gtr1-impaired yeast strains confirmed the functional significance of the predicted binding, as this compound failed to extend lifespan in these models [1] [3].

- Specificity Assessment: Comparison with structurally similar flavonoids established this compound's unique binding orientation and biological activity [3].

Transcriptomic Analysis in Human Cells

- Methodology: RNA sequencing was performed on young HUVECs, senescent HUVECs, and senescent HUVECs treated with this compound to identify global transcriptional changes [2] [3].

- Pathway Analysis: Kyoto Encyclopedia of Genes and Genomes (KEGG) analysis revealed significant alterations in mTOR signaling, autophagy, and senescence-associated pathways [3].

- Validation: Key findings were confirmed through qPCR and protein analysis of selected targets, including SASP factors and autophagy markers [2].

Therapeutic Potential and Development Challenges

The multifaceted biological activities of this compound, particularly its Gtr1-mediated mTOR inhibition, position it as a promising candidate for therapeutic development in aging-related diseases and metabolic disorders. Its senotherapeutic properties demonstrated in human cell models, combined with its lifespan-extending effects in yeast and mice, suggest potential applications in age-related conditions [2] [3]. The compound's osteoprotective effects, evidenced by inhibition of RANKL-induced osteoclastogenesis, indicate potential for treating osteoporosis and other bone metabolic disorders [8].

From a mechanistic perspective, this compound offers several advantages over established mTOR inhibitors like rapamycin. Its upstream targeting of the nutrient-sensing pathway rather than direct catalytic inhibition of mTOR may provide a more nuanced modulation of pathway activity with potentially reduced side effects [3]. Additionally, its action as a caloric restriction mimetic suggests applications in metabolic disorders including type 2 diabetes and non-alcoholic fatty liver disease [2]. The multi-system benefits observed—including enhanced survival, improved physical function, and metabolic improvements—support its potential as a multifaceted therapeutic agent [3].

However, several development challenges must be addressed before clinical translation. Comprehensive toxicological profiling in mammalian systems is necessary to establish safety margins and identify potential organ-specific toxicities. Pharmacokinetic optimization may be required to enhance bioavailability and tissue distribution, potentially through formulation approaches or structural modifications [3]. The therapeutic window needs precise definition through dose-ranging studies across different physiological contexts. Additionally, potential drug interactions must be systematically evaluated, particularly given this compound's effects on metabolic and nutrient-sensing pathways that influence the processing of numerous pharmaceuticals [2].

Conclusion and Future Directions

This compound represents a novel class of mTOR modulator that acts through specific binding to the Gtr1 protein, upstream of mTORC1 in the nutrient-sensing pathway. Its unique mechanism distinguishes it from direct mTOR inhibitors and may underlie its favorable efficacy and toxicity profile observed in preclinical models. The consistency of effects across evolutionarily diverse organisms—from yeast to mammalian systems—underscores the fundamental conservation of its targeted pathway and supports its potential as a broad-spectrum therapeutic agent.

Future research should prioritize structural optimization of this compound to enhance potency and pharmacokinetic properties while maintaining its specific Gtr1-binding characteristics. The therapeutic potential in specific disease contexts, including metabolic syndrome, osteoporosis, and age-related functional decline, warrants dedicated investigation in disease-specific models. Additionally, exploration of combination therapies with other geroprotectors or metabolic modulators may reveal synergistic benefits that exceed monotherapy approaches.

The compelling preclinical data summarized in this technical review establishes this compound as a promising candidate for further development. Its unique Gtr1-mediated mechanism of mTOR inhibition, combined with demonstrated efficacy across multiple models of aging and age-related disease, positions it as a valuable tool for both therapeutic development and fundamental research into nutrient-sensing pathways and their modulation for healthspan extension.

References

- 1. The flavonoid this compound exhibits lifespan... | Nature Communications [nature.com]

- 2. The flavonoid this compound exhibits lifespan extension properties in ... [pmc.ncbi.nlm.nih.gov]

- 3. increases lifespan of yeast and... | Lifespan this compound Institute Research [lifespan.io]

- 4. Multifaceted role of mTOR (mammalian target of ... - Nature [nature.com]

- 5. Exploring the mTOR Signalling Pathway and Its Inhibitory ... [pmc.ncbi.nlm.nih.gov]

- 6. mTOR signaling pathway and mTOR inhibitors in cancer [cellandbioscience.biomedcentral.com]

- 7. Inhibition of the Mechanistic Target of Rapamycin (mTOR) [pmc.ncbi.nlm.nih.gov]

- 8. Biological Evaluation and Transcriptomic Analysis of ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Corylin as an Inhibitor of Osteoclast Differentiation

Introduction to Corylin and Osteoclast Biology

This compound is a flavonoid compound isolated from the fruit of Psoralea corylifolia L., a herb traditionally used in Chinese medicine for treating bone disorders [1]. Recent studies have demonstrated that this compound exhibits significant anti-osteoclastogenic properties by inhibiting the differentiation and function of osteoclasts, the primary bone-resorbing cells in the body [2] [1]. Osteoclast differentiation is primarily regulated by two key cytokines: macrophage colony-stimulating factor (M-CSF) and receptor activator of nuclear factor-κB ligand (RANKL) [3]. The RANKL/RANK signaling pathway activates essential transcription factors including NF-κB and nuclear factor of activated T cells c1 (NFATc1), which coordinate the expression of osteoclast-specific genes [3] [4]. This compound interferes with this process by suppressing the nuclear translocation of p65 (a component of NF-κB) and downregulating NFATc1 expression, thereby attenuating osteoclast differentiation and activity [2]. These properties make this compound a promising therapeutic candidate for osteoclast-related disorders such as osteoporosis, periprosthetic osteolysis, and rheumatoid arthritis.

Materials and Experimental Preparation

Reagents and Chemicals

This compound: Purified this compound (C₂₀H₁₆O₄; molecular weight: 320.34) with ≥99% purity, obtainable from MedChemExpress (Cat. HY-N0236) [1]. Prepare a 10 mM stock solution by dissolving in dimethyl sulfoxide (DMSO) or 0.1% bovine serum albumin (BSA), and store at -20°C. Working concentrations typically range from 0.3 to 30.0 μM [2].

Cytokines and Supplements: Recombinant murine M-CSF (R&D Systems, 416-ML-050) and RANKL (R&D Systems), dissolved in 0.1% BSA to create stocking solutions of 10 ng/μL [1].

Cell Culture Media: α-Modified Eagle's Medium (α-MEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin [1].